molecular formula C8H5NO4 B15201524 2-(2-Nitrophenyl)-2-oxoacetaldehyde

2-(2-Nitrophenyl)-2-oxoacetaldehyde

Cat. No.: B15201524
M. Wt: 179.13 g/mol
InChI Key: FDEPHUOOWLFGMU-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a nitro group (-NO₂) attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitrophenyl)-2-oxoacetaldehyde typically involves the nitration of phenylacetic acid, followed by oxidation and subsequent functional group transformations. One common method involves the nitration of phenylacetic acid to yield 2-nitrophenylacetic acid, which is then oxidized to form the desired oxoacetaldehyde derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar nitration and oxidation steps, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques could enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitrophenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine, leading to further functionalization.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: 2-(2-Nitrophenyl)acetic acid.

    Reduction: 2-(2-Aminophenyl)-2-oxoacetaldehyde.

    Substitution: Various substituted nitrophenyl derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Nitrophenyl)-2-oxoacetaldehyde involves its reactivity with various biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Nitrophenyl)-2-oxoacetaldehyde is unique due to its combination of a nitro group and an oxoacetaldehyde moiety, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic organic chemistry.

Properties

Molecular Formula

C8H5NO4

Molecular Weight

179.13 g/mol

IUPAC Name

2-(2-nitrophenyl)-2-oxoacetaldehyde

InChI

InChI=1S/C8H5NO4/c10-5-8(11)6-3-1-2-4-7(6)9(12)13/h1-5H

InChI Key

FDEPHUOOWLFGMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=O)[N+](=O)[O-]

Origin of Product

United States

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